2-(3,5-dioxopiperazin-1-yl)acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dioxopiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-1-8(3-6(11)12)2-5(10)7-4/h1-3H2,(H,11,12)(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYBACGKOHVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403323 | |
| Record name | (3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127510-13-8 | |
| Record name | (3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3,5 Dioxopiperazin 1 Yl Acetic Acid and Analogues
Approaches to the Dioxopiperazine Core Structure
The formation of the central piperazine-2,5-dione ring is the cornerstone of synthesizing these compounds. Various cyclization strategies have been developed, starting from simple amino acids to more complex linear dipeptides.
Acetic acid can serve as a catalyst in the cyclization of dipeptides or their esters to form the dioxopiperazine ring. The mechanism of acid-catalyzed cyclization generally involves protonation of the carbonyl oxygen of the ester or carboxylic acid group at the C-terminus. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the N-terminal amino group. Following the intramolecular attack, a tetrahedral intermediate is formed. Subsequent elimination of a water molecule (from a dipeptide acid) or an alcohol (from a dipeptide ester) leads to the formation of the stable six-membered ring. While often used as a component in a catalytic system or as a solvent, the fundamental role of acetic acid is to facilitate this key bond-forming step. For instance, tandem cyclization/N-arylation reactions of dipeptides have been carried out in the presence of reagents like cesium acetate (B1210297) (CsOAc), where the acetate can play a role in the base-mediated cyclization. baranlab.org
The most direct methods for creating the dioxopiperazine core involve the cyclization of amino acids or linear dipeptides. nih.gov Simple 2,5-diketopiperazines are cyclodipeptides formed through the condensation of two α-amino acids. nih.gov
One common method involves the thermal dehydration of amino acids. For example, heating glycine (B1666218) in a high-boiling point solvent like ethylene (B1197577) glycol results in the formation of piperazine-2,5-dione, also known as cyclo(Gly-Gly). acs.org Similarly, dipeptide esters can spontaneously cyclize, often with assistance from thermal, acidic, or basic conditions, to yield the corresponding diketopiperazine. baranlab.org This approach is foundational and has been adapted for solid-phase synthesis to create libraries of diverse DKP analogues. baranlab.org
The cyclization of a linear dipeptide precursor is a key step. For instance, a dipeptide can be synthesized through the coupling of two different amino acids, such as N-Boc-Leucine and Phenylalanine methyl ester. medchemexpress.com Following the formation of the linear dipeptide, the N-terminal protecting group (e.g., Boc) is removed, and the resulting dipeptide ester undergoes intramolecular cyclization to form the 2,5-DKP derivative. medchemexpress.com Studies have shown that temperature-induced cyclization of linear dipeptides, particularly in the presence of water which can act as a mediator, can result in a high yield of the cyclo species.
| Precursor(s) | Reaction Conditions | Product | Reference(s) |
| Glycine | Ethylene glycol, 175°C, 1 hour | Piperazine-2,5-dione | acs.org |
| Linear Dipeptide Esters | Thermal, acidic, or basic conditions | 2,5-Diketopiperazine | baranlab.org |
| N-Boc-Leucine + Phenylalanine methyl ester | 1. Dipeptide coupling 2. Boc deprotection 3. Cyclization | 2,5-Diketopiperazine derivative | medchemexpress.com |
| Linear Phenylalanyl-l-alanine | Temperature-induced in condensed phase (water-catalyzed) | Cyclo(Phe-Ala) |
Beyond the direct cyclization of dipeptides, other ring-closing strategies have been developed. A notable example is a tandem cyclization-intramolecular N-arylation reaction. In this approach, a suitably substituted linear dipeptide undergoes a base-mediated cyclization to form a diketopiperazine in situ, which then participates in a copper-catalyzed intramolecular N-arylation to create polycyclic DKP structures. baranlab.org
Another advanced strategy involves catalytic hydroxy-directed peptide bond formations using a diboronic acid anhydride (B1165640) catalyst. nih.govacs.org This method consists of three sequential steps: an intermolecular catalytic condensation of two amino acids, deprotection of the nitrogen-protecting group, and finally, an intramolecular cyclization to furnish the functionalized DKP in high yields without intermediate purification. nih.govacs.org
While various solvents and mediators are employed in cyclization reactions, specific methodologies centered on formamide (B127407) as a mediator for the cyclization of dipeptides to form dioxopiperazines are not extensively documented in the surveyed chemical literature.
Derivatization Strategies for Substituted 2-(3,5-Dioxopiperazin-1-yl)acetic Acid Analogues
Once the dioxopiperazine core is formed, further functionalization can be achieved through derivatization, particularly at the nitrogen atoms or the carbon backbone, to generate a wide array of analogues.
The nitrogen atoms of the dioxopiperazine ring are common sites for introducing substituents. N-acylation and N-alkylation are primary methods for this purpose.
N-acylation can be readily achieved by reacting the DKP core with an acylating agent. For example, refluxing a 2,5-diketopiperazine in acetic anhydride results in the formation of the corresponding 1,4-diacetyl-2,5-diketopiperazine. medchemexpress.com
N-alkylation introduces alkyl chains onto the ring nitrogens. This can be accomplished by reacting the DKP with an alkyl halide in the presence of a base. medchemexpress.com A general procedure for the synthesis of N-alkylpiperazines involves the alkylation of an N-acetylpiperazine precursor followed by hydrolysis of the acetyl group. This strategy can be adapted for DKP systems. For instance, novel N-substituted 2,5-DKP derivatives have been prepared via N-alkylation reactions to explore their biological activities. nih.govmedchemexpress.com
The synthesis of piperazine (B1678402) rings with substitution at the carbon atoms, such as 3-substituted piperazine-2-acetic acid esters, represents a significant challenge and an area of active research, as it allows for greater three-dimensional diversity. An efficient five-step synthetic route has been developed starting from optically pure amino acids.
This route involves the conversion of a chiral amino acid into a key 1,2-diamine intermediate. This diamine then undergoes an annulation reaction to yield the desired enantiopure 3-substituted piperazine-2-acetic acid ester. A limitation noted in some previous seven-step methods was the inability to synthesize products with a phenyl substitution at the 3-position. The newer five-step route successfully produced the 3-phenyl substituted ester, although racemization was observed in this specific case. The key steps in this optimized synthesis include the formation of a β-keto ester from the starting amino acid, reductive amination, and subsequent nosylation before cyclization.
| Starting Material (Amino Acid) | Key Intermediate | Final Product Class | Key Features of Synthesis | Reference(s) |
| Chiral Amino Acids (e.g., Phenylglycine) | Chiral 1,2-diamine | 3-Substituted piperazine-2-acetic acid esters | Five-step sequence; Masamune condensation; Reductive amination; Annulation. | |
| Chiral Amino Acids | N-Boc amino alcohols | 3-Substituted piperazine-2-acetic acid esters (diastereomeric mixtures) | Six-step sequence; Intermolecular aza-Michael reaction; SN2 ring closure. | baranlab.org |
Multi-component Reactions in Dioxopiperazine Scaffold Assembly (e.g., Ugi Reaction)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing the essential parts of all starting materials. researchgate.netrug.nl This approach offers significant advantages, including atom economy, reduced waste, and simplified purification processes. nih.gov Among MCRs, the Ugi reaction is a prominent tool for constructing dioxopiperazine scaffolds. researchgate.netrsc.org
The classical Ugi four-component reaction (Ugi-4CR) involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. youtube.commdpi.com This reaction can be adapted for the synthesis of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides and the most common type of dioxopiperazine. nih.govnih.gov One strategy involves using dipeptides as a bifunctional component in an Ugi four-center three-component reaction. nih.gov Another approach utilizes a sequence of an Ugi reaction followed by a cyclization step. mdpi.com For instance, an Ugi adduct can be subjected to an SN2-cyclization to yield the desired 2,5-DKP. mdpi.com
Researchers have developed one-pot syntheses of highly substituted 2,5-diketopiperazines by reacting an aldehyde, an amine, an isocyanide, and a β-acyl substituted acrylic acid. nih.gov Microwave irradiation can be employed to promote the Aza-Michael ring closure, leading to the final product. nih.gov Furthermore, the Ugi reaction can be combined with other transformations in a sequential one-pot process. For example, a one-pot synthesis of 2,5-DKPs linked to a 1,2,3-triazole has been reported, involving an Ugi reaction, a post-transformation, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com
The versatility of the Ugi reaction allows for the creation of a wide range of dioxopiperazine derivatives by varying the starting components. This flexibility is crucial for generating libraries of compounds for screening and developing new therapeutic agents. youtube.com
| Reaction Type | Components | Key Features | Reference |
| Ugi Four-Center Three-Component Reaction | Dipeptides, Aldehydes, Isocyanides | Facile synthesis of 2,5-diketopiperazines. | nih.gov |
| Ugi-4CR/SN2-Cyclization | Aldehyde, Amine, Monochloroacetic acid, Isocyanide | One-pot synthesis under mild conditions using ethanol (B145695) as a solvent. | mdpi.com |
| One-Pot Ugi/Aza-Michael Synthesis | Aldehyde, Amine, Isocyanide, β-Acyl substituted acrylic acid | Direct one-pot synthesis of highly substituted 2,5-diketopiperazines. | nih.gov |
| Ugi/Post-Transformation/CuAAC | - | One-pot synthesis of 2,5-DKPs linked to a 1,4-disubstituted 1,2,3-triazole. | mdpi.com |
Advanced Synthetic Techniques for Complex Dioxopiperazine Architectures
Beyond the initial assembly of the dioxopiperazine core, advanced synthetic techniques are employed to construct more complex and biologically relevant architectures. These methods focus on controlling stereochemistry and introducing intricate structural features such as bridged systems and bisdioxopiperazine moieties.
The stereochemistry of dioxopiperazine derivatives is critical for their biological activity. Several stereoselective synthetic methods have been developed to control the spatial arrangement of substituents on the dioxopiperazine ring.
One approach involves the diastereoselective synthesis of diketopiperazine bis-α,β-epoxides through the oxidation of exocyclic olefins. acs.orgacs.org Although multiple diastereomers are possible, often only one or two are observed, indicating a high degree of stereocontrol. acs.orgacs.org Another strategy utilizes a stereoselective aldol (B89426) condensation between an N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione to produce the diketopiperazine derivative dipodazine. researchgate.net
The synthesis of complex natural products containing the dioxopiperazine scaffold often requires sophisticated stereoselective strategies. For example, the total synthesis of (−)-amauromine involved a diastereoselective, oxidative cyclization of a tryptophan derivative. nih.gov Similarly, the synthesis of (+)-gliocladin C utilized a stereoselective dihydroxylation of a dioxopiperazine intermediate. nih.gov
| Method | Key Transformation | Stereochemical Outcome | Reference |
| Oxidation of Exocyclic Olefins | Diastereoselective epoxidation | Formation of one or two out of six possible diastereomers. | acs.orgacs.org |
| Aldol Condensation | Stereoselective condensation | Synthesis of dipodazine. | researchgate.net |
| Oxidative Cyclization | Diastereoselective cyclization of a tryptophan derivative | Key step in the total synthesis of (−)-amauromine. | nih.gov |
| Dihydroxylation | Stereoselective dihydroxylation | Synthesis of an intermediate for (+)-gliocladin C. | nih.gov |
Epipolythiodioxopiperazines (ETPs) are a class of fungal metabolites characterized by a transannular polysulfide bridge across the dioxopiperazine ring. nih.govacs.org This structural feature is often essential for their potent biological activities. nih.gov The synthesis of these bridged systems and their tricyclic analogues presents significant challenges.
A general strategy for preparing tricyclic analogues of epidithiodioxopiperazine alkaloids involves a multi-step sequence that allows for the introduction of diversity at multiple positions. nih.gov This can include a 1,3-dipolar cycloaddition to form a pyrrolidine (B122466) intermediate, followed by coupling with an amino acid and subsequent cyclization to form the dioxopiperazine ring. nih.gov The final step involves the introduction of the disulfide bridge.
The synthesis of the disulfide bridge itself can be achieved through various methods. One classic strategy, developed during the synthesis of sporidesmin (B73718) A, uses a dithioacetal as a protecting group for the disulfide bridge, which is stable to a range of reaction conditions. nih.gov The disulfide can then be unmasked at a later stage.
The preparation of irregularly bridged ETPs, where the sulfur bridge is not in the typical α-positions, has also been explored. acs.org These syntheses often require unique strategies to install the sulfur bridge at less common positions.
| Target Structure | Key Synthetic Strategy | Significance | Reference |
| Tricyclic ETP Analogues | Multi-step sequence including 1,3-dipolar cycloaddition and dioxopiperazine formation. | Enables the creation of a library of analogues with diverse substituents. | nih.gov |
| Epidithiodioxopiperazines | Use of a dithioacetal as a protecting group for the disulfide bridge. | Allows for the introduction of the thiol groups early in the synthesis. | nih.gov |
| Irregularly Bridged ETPs | Specialized methods for installing the sulfur bridge at non-α positions. | Access to a rare subclass of ETPs with unique biological activities. | acs.org |
Bisdioxopiperazines are compounds containing two dioxopiperazine rings. These molecules have garnered interest as potential anticancer agents that can target tumor metastases. nih.gov Several bisdioxopiperazine derivatives have been synthesized and evaluated for their biological activity. nih.gov
The synthesis of these systems typically involves linking two pre-formed dioxopiperazine units or constructing the two rings simultaneously from a common precursor. For example, the compound 1,2-bis(3,5-dioxopiperazin-1-yl)ethane is a known bisdioxopiperazine. nih.gov The development of these compounds has led to the identification of agents like razoxane (B1678839) and its derivatives, which have been studied for their ability to inhibit topoisomerase II, a key enzyme in DNA replication and a target for cancer therapy. nih.gov
| Compound Class | Key Structural Feature | Therapeutic Target | Reference |
| Bisdioxopiperazines (e.g., Razoxane) | Two dioxopiperazine rings linked together. | Tumor metastases, Topoisomerase II. | nih.govnih.gov |
Structural Characterization and Conformational Analysis of Dioxopiperazine Derivatives
Crystallographic Investigations of 2-(3,5-Dioxopiperazin-1-yl)acetic Acid Systems
The expected bond lengths and angles within the 3,5-dioxopiperazine ring are consistent with those of typical amide and aliphatic C-C and C-N bonds. The endocyclic angles of the benzene (B151609) ring, if a phenyl group were present, would show some asymmetry due to charge-transfer interactions with substituents like carboxyl or methoxy (B1213986) groups. nih.gov
Table 1: Predicted Bond Lengths and Angles for the 3,5-Dioxopiperazine Ring of this compound
| Parameter | Predicted Value |
| C-N (amide) bond length | ~1.33 Å |
| C=O (amide) bond length | ~1.23 Å |
| C-C (ring) bond length | ~1.52 Å |
| N-C-C (ring) angle | ~112° |
| C-N-C (ring) angle | ~120° |
| C-C=O (amide) angle | ~121° |
Note: These are generalized values based on known dioxopiperazine derivatives and may vary slightly in the actual crystal structure.
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H group of the dioxopiperazine ring and the O-H of the carboxylic acid) and acceptors (the two carbonyl oxygens of the ring and the carbonyl oxygen of the carboxylic acid). quora.comlibretexts.org
The carboxylic acid group is particularly prone to forming strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. libretexts.orgnih.gov In these dimers, the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a stable eight-membered ring. libretexts.org
Furthermore, the N-H group of the dioxopiperazine ring can form hydrogen bonds with the carbonyl oxygens of adjacent molecules, leading to the formation of extended chains or sheets. mdpi.com The interplay of these different hydrogen bonding possibilities would result in a complex and stable three-dimensional supramolecular assembly. nih.gov While this compound lacks an aromatic ring for π-π stacking, in derivatives containing aromatic moieties, these interactions would further contribute to the stability of the crystal packing. mdpi.com
Computational Studies on Dioxopiperazine-Based Scaffolds
Computational methods provide a powerful tool to complement experimental data and to explore the structural and dynamic properties of dioxopiperazine derivatives.
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like dioxopiperazine derivatives. nih.govresearchgate.netescholarship.org For this compound, MD simulations could reveal the preferred orientations of the acetic acid side chain relative to the dioxopiperazine ring and the dynamics of the ring itself. Such simulations can identify low-energy conformations and the energetic barriers between them, providing insights into the molecule's behavior in different environments. youtube.com
Computational approaches like Density Functional Theory (DFT) can be used to calculate the optimized geometry and vibrational frequencies of the molecule, which can then be compared with experimental spectroscopic data. nih.gov These methods also allow for the calculation of interaction energies in molecular dimers and clusters, helping to rationalize the observed solid-state packing.
The rigid and conformationally constrained nature of the dioxopiperazine scaffold makes it an excellent platform for the design of peptidomimetics. nih.gov These are molecules that mimic the secondary structures of peptides, such as β-turns and β-sheets, and can thus modulate protein-protein interactions. nih.gov
Computational design strategies can be employed to graft specific side chains onto the dioxopiperazine core to mimic the spatial arrangement of key amino acid residues in a protein's binding motif. nih.gov By presenting these side chains in a defined orientation, dioxopiperazine-based molecules can bind to protein targets with high affinity and specificity. The acetic acid side chain in this compound can be considered a simple starting point for such functionalization, where the carboxylic acid group can be further modified to introduce desired chemical functionalities. The development of such peptide mimics is a promising avenue in drug discovery. nih.gov
Biological Activities and Mechanistic Investigations in Pre Clinical Research Models
Antineoplastic Potentials and Associated Molecular Mechanisms
The dioxopiperazine scaffold, particularly in its bis- and structurally modified forms, has been a subject of significant pre-clinical investigation for its anticancer properties. While the specific compound 2-(3,5-dioxopiperazin-1-yl)acetic acid establishes the basic chemical structure, much of the extensive research into antineoplastic mechanisms has been conducted on its more complex analogues, such as the bisdioxopiperazines. These compounds have been shown to exhibit potent antitumor activity through various molecular mechanisms.
Inhibition of Tumor Metastasis Pathways by Bisdioxopiperazine Compoundsnih.gov
Metastasis is a primary contributor to cancer mortality, making its inhibition a critical therapeutic goal. Bisdioxopiperazine compounds, including agents like razoxane (B1678839) and probimane (B1678241), were specifically developed to target tumor metastases. nih.govnih.gov Their mechanisms are multifaceted, interfering with several pathways essential for the spread of cancer cells. nih.gov
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and dissemination. nih.gov Bisdioxopiperazine compounds can modulate this process. nih.gov For example, razoxane has been shown to inhibit the degradation of basement membrane collagen by a tumor-derived enzyme, an action that may help stabilize tumor blood vessels and interfere with the metastatic process. nih.gov This anti-angiogenic potential is a key aspect of the antimetastatic activity of this class of compounds. nih.gov
Topoisomerase II is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. youtube.com Its inhibition is a well-established anticancer strategy. The bisdioxopiperazine dexrazoxane (B1684449) (ICRF-187) and its analogues are a unique class of topoisomerase II inhibitors. nih.gov Unlike topoisomerase poisons such as etoposide, which stabilize a DNA-damaging enzyme-DNA complex, bisdioxopiperazines act as catalytic inhibitors. nih.govfrontiersin.org They lock the enzyme in a "closed clamp" conformation on the DNA, preventing it from completing its catalytic cycle but without inducing the same level of DNA strand breaks. nih.govnih.gov This interference with topoisomerase II function ultimately contributes to cell death and can induce differentiation and apoptosis in cancer cells. nih.govnih.gov
Calmodulin is a key calcium-binding protein that regulates numerous cellular functions, and its signaling pathways can be exploited by cancer cells to promote proliferation and survival. nih.gov Certain bisdioxopiperazine derivatives have been shown to inhibit the calmodulin pathway. nih.govnih.gov This interference represents another potential mechanism by which these compounds can exert their anticancer effects, disrupting signaling cascades that are critical for tumor progression. nih.gov
The ability of cancer cells to move and interact with the extracellular matrix is fundamental to invasion and metastasis. Fibrinogen, a plasma protein involved in blood clotting, can also play a role in tumor cell adhesion and spread. nih.gov Bisdioxopiperazine compounds like probimane and razoxane have been found to inhibit cancer cell movement and interfere with fibrinogen pathways, further contributing to their antimetastatic profile. nih.govnih.gov
Antitumor Activity of Structurally Modified Dioxopiperazine Analogues (e.g., Tricyclic, Bis-)nih.govnih.gov
Structural modifications of the dioxopiperazine core have been explored to enhance antitumor efficacy. This has led to the development of potent analogues, including bisdioxopiperazines and tricyclic derivatives.
Bis(2,6-dioxopiperazine) compounds such as sobuzoxane (B1210187) (MST-16) and probimane have demonstrated significant antitumor effects in various pre-clinical models. nih.govnih.gov Sobuzoxane has shown activity against a wide range of murine tumors and human tumor xenografts. nih.gov Similarly, probimane was found to be more potent than its predecessor, razoxane, in inhibiting primary tumor growth and pulmonary metastasis in a Lewis lung carcinoma model. nih.gov These compounds often retain the topoisomerase II inhibitory mechanism of the parent structures. nih.gov
Tricyclic analogues of epidithiodioxopiperazines, a related class of natural products, have also been synthesized and show promising antitumor activity. nih.govrsc.org These structurally novel compounds were designed to reduce the toxicity associated with the natural alkaloids while retaining their potent anticancer effects. nih.govrsc.org One such analogue, compound 3c (1,4-dioxohexahydro-6H-3,8a-epidithiopyrrolo[1,2-a]pyrazine), exhibited low nanomolar activity against both solid and blood tumors in vitro and significantly suppressed tumor growth in mouse xenograft models. rsc.orgrsc.org
The table below provides a summary of the activities of various dioxopiperazine analogues.
| Compound Class | Example Compound | Key Antitumor Activities | Primary Mechanism of Action |
| Bisdioxopiperazine | Dexrazoxane (ICRF-187) | Cardioprotective, induces differentiation and apoptosis in leukemia cells. nih.govahajournals.org | Catalytic inhibitor of Topoisomerase II. nih.govnih.gov |
| Bisdioxopiperazine | Sobuzoxane (MST-16) | Active against non-Hodgkin's lymphoma and various tumor xenografts. nih.gov | Topoisomerase II inhibitor. nih.gov |
| Bisdioxopiperazine | Probimane | Potent inhibition of primary tumor growth and metastasis in lung cancer models. nih.gov | Inhibits calmodulin, cell-movement, and other pathways. nih.gov |
| Tricyclic Analogue | Compound 3c | Low nanomolar activity against melanoma, lung, liver, and blood cancers (in vitro); suppresses tumor growth (in vivo). rsc.orgrsc.org | Not fully elucidated, but derived from potent ETP alkaloids. rsc.org |
Protein-Protein Interaction Modulation by Dioxopiperazine-Based Peptidomimetics
Dioxopiperazine scaffolds, such as that found in this compound, serve as a fundamental platform in the design of peptidomimetics aimed at modulating protein-protein interactions (PPIs). ebrary.netmdpi.com These scaffolds are valued for their conformationally restricted chiral structure, which can mimic the secondary structures of peptides, such as α-helices and β-turns, often found at the interface of interacting proteins. nih.govfrontiersin.org By limiting the mobility of embedded amino acid side chains, dioxopiperazine-based molecules can present key residues in a pre-organized orientation, enhancing their binding affinity and specificity to protein surfaces. mdpi.com
The strategy behind these peptidomimetics is to create molecules that can effectively mask a critical part of a protein's binding surface, thereby disrupting the native protein-protein interaction. nih.gov A well-studied example of this approach is the development of inhibitors for the p53-MDM2 interaction, which is a crucial regulator of apoptosis and a significant target in cancer research. frontiersin.orgnih.gov The interaction between p53 and MDM2 relies on an α-helix structure on p53, and dioxopiperazine-based peptidomimetics can be designed to mimic this helix, fitting into the corresponding hydrophobic groove on MDM2 and preventing p53 from binding. frontiersin.orgnih.gov The development of such molecules is often guided by computational, in-silico design and can be synthesized using techniques like solid-phase synthesis to create libraries for screening new bioactive compounds. ebrary.net
Antimicrobial and Antiviral Properties
Derivatives of 2,5-diketopiperazine (DKP) have demonstrated significant antibacterial efficacy against a range of pathogens, including multidrug-resistant (MDR) strains of Escherichia coli and Klebsiella pneumoniae. nih.gov Studies on synthetic, cyclic N-alkylated amphiphilic 2,5-diketopiperazines revealed that their stereochemistry plays a critical role in their bioactivity. nih.gov Specifically, cis-enantiomers of certain tetrasubstituted DKPs showed markedly higher activity against Gram-negative bacteria compared to their trans-diastereomers. nih.gov
For instance, one of the active cis-enantiomers, compound 1 in a referenced study, exhibited potent activity against a pandrug-resistant strain of K. pneumoniae and an MDR isolate of E. coli. nih.gov The antibacterial action of these active DKPs was determined to be bactericidal. nih.gov Another strategy involves conjugating a cephalosporin (B10832234) with a siderophore, a molecule that chelates iron, to enhance its uptake by bacteria like K. pneumoniae, showing potent activity against both drug-susceptible and drug-resistant strains. nih.gov
| Compound/Organism | Escherichia coli (MDR isolate MS8345) MIC (μM) | Klebsiella pneumoniae (Pandrug-resistant MS6671) MIC (μM) |
|---|---|---|
| DKP cis-enantiomer 1 | 64 | 32 |
| DKP cis-enantiomer 2 | 32 | 64 |
| DKP trans-diastereomer 3 | >64 | >64 |
Table 1. Minimum Inhibitory Concentrations (MIC) of stereoisomeric diketopiperazines (DKPs) against multidrug-resistant E. coli and pandrug-resistant K. pneumoniae. Data sourced from a study on tetrasubstituted 2,5-diketopiperazines. nih.gov
The outer membrane of Gram-negative bacteria, such as E. coli and K. pneumoniae, presents a significant permeability barrier that antibiotics must overcome to reach their intracellular targets. nih.gov This membrane effectively blocks many hydrophobic compounds and restricts the entry of hydrophilic molecules to porin channels. nih.gov The observed efficacy of certain diketopiperazine-based compounds against these pathogens suggests they possess mechanisms to bypass this barrier. nih.gov
Penicillin-binding proteins (PBPs) are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov They are the primary targets of β-lactam antibiotics. The dioxopiperazine moiety is a key structural feature of some potent antibiotics, such as piperacillin. Recent crystallographic studies have shown that an epimerized hydrolysis product of piperacillin, which retains the dioxopiperazine ring, can bind to PBP3 from Pseudomonas aeruginosa. nih.gov This indicates that the dioxopiperazine scaffold is capable of forming interactions within the active site of these crucial bacterial enzymes. This binding disrupts the transpeptidation reaction necessary for cross-linking the cell wall, ultimately leading to cell lysis. nih.gov
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. nih.govnih.gov The chemical structure of the antibiotic plays a significant role in its susceptibility to these enzymes. Cefoperazone, a cephalosporin that contains a 4-ethyl-2,3-dioxopiperazine moiety, has demonstrated stability against a variety of β-lactamases. nih.gov It was found to be stable to most plasmid-mediated and chromosomally mediated, inducible β-lactamases in Enterobacteriaceae and Pseudomonas. nih.gov This stability is a key attribute, allowing the antibiotic to remain active in the presence of bacteria that employ this common resistance strategy. However, it was shown to be hydrolyzed by the β-lactamases of some E. coli strains that also hydrolyze cefamandole. nih.gov
The investigation into the broader antimicrobial spectrum of dioxopiperazine-based compounds has included screening for antifungal and antiviral properties. In a study of specific tetrasubstituted 2,5-diketopiperazines, the compounds were tested against several fungal strains, including Candida albicans and Cryptococcus neoformans, but were found to be inactive at the concentrations tested. nih.gov
However, the broader chemical class of piperazine (B1678402) derivatives has shown promise. Certain novel disubstituted piperazines have demonstrated notable antifungal activity against fungi such as Aspergillus fumigatus and Trichoderma viride. nih.gov Similarly, while direct antiviral activity for this compound is not prominently documented, other heterocyclic compounds have been explored as antiviral agents. For example, synthesized 5-isoxazol-5-yl-2′-deoxyuridines have shown activity against Herpes Simplex Virus (HSV) and several RNA viruses, indicating that heterocyclic structures can be a fruitful area for the discovery of new antiviral compounds. nih.gov
Other Noteworthy Biological Activities and Signaling Pathways
The epidithiodioxopiperazine (ETP) class of compounds, to which this compound belongs, is characterized by a unique bridged disulfide linkage. This structural feature is central to their biological activities, which are largely attributed to the redox-sensitive nature of this sulfur moiety. nih.gov ETPs can exist in an oxidized disulfide form or a reduced dithiol form, and this ability to cycle between states is fundamental to their mechanism of action. nih.gov The biological activity of these natural products is closely associated with the di- or polysulfide-bridged dioxopiperazine subunit. nih.gov
The disulfide bridge enables ETPs to participate in redox cycling, a process that can generate reactive oxygen species (ROS). nih.gov This generation of ROS can impose significant oxidative stress on cells, leading to various downstream effects, including cell death. nih.govacs.org The interaction of ETPs with cellular systems often involves the formation of covalent adducts with cysteine residues in proteins, thereby altering their function. nih.gov Furthermore, these compounds can sequester zinc from protein targets, another mechanism tied to their biological impact. nih.gov While often associated with toxicity, the induction of oxidative stress is also a key component of the therapeutic potential of some agents against conditions like cancer. acs.orgmdpi.com The cellular response to such stress is complex, involving the activation of defense mechanisms and signaling pathways designed to counteract oxidative damage. nih.govnih.govmdpi.com The interplay between ETP-induced ROS production and the cell's antioxidant systems is a critical area of investigation.
A related compound, ADR-529, which is a nonpolar, cyclic analogue of EDTA, has been shown to protect against anthracycline cardiotoxicity. nih.gov Its protective mechanism is thought to involve the chelation of iron by its hydrolysis products. This action prevents the formation of reactive iron/oxygen species that can cause damage to membrane lipids. nih.gov Studies on rat liver microsomes demonstrated that hydrolyzed ADR-529 products inhibited NADPH- and ADP-Fe(3+)-dependent lipid peroxidation, a key process in oxidative cell damage. nih.gov
The diverse biological activities of dioxopiperazine-containing compounds extend to the inhibition of various enzymes. While specific data on the glycosidase inhibition profile of this compound is not extensively detailed in the provided context, the broader class of related heterocyclic compounds has been investigated for such properties. Glycosidases are critical enzymes involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for conditions like type 2 diabetes. nih.govmdpi.com
For instance, various natural and synthetic compounds are known to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable simple sugars. nih.govresearchgate.netmdpi.comdovepress.com Inhibition of this enzyme can help manage postprandial hyperglycemia. nih.govmdpi.com The inhibitory activity of compounds is often linked to their structural features, which allow them to bind to the active site of the enzyme. mdpi.comdovepress.com
In a study of a related compound, ADR-529, its hydrolysis products were found to inhibit iron-dependent lipid peroxidation. nih.gov This suggests an indirect enzymatic regulatory role by sequestering a necessary cofactor (iron) for enzymatic reactions that lead to oxidative damage. nih.gov Specifically, the diacid diamide (B1670390) hydrolysis product of ADR-529 was shown to inhibit ferritin- and adriamycin-iron-dependent liposomal lipid peroxidation in a concentration-dependent manner. nih.gov This highlights a mechanism of action focused on mitigating damaging enzymatic processes through chelation rather than direct competitive or non-competitive inhibition of the enzyme's active site.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of epidithiodioxopiperazines (ETPs) have provided significant insights into the molecular features required for their biological effects. rsc.org A nearly universal finding is the critical importance of the disulfide bridge for activity. nih.gov As demonstrated in studies with ETP analogues, the absence of the disulfide moiety, such as in the di(methylthio) congener, leads to a loss of activity within the tested limits. nih.gov
Modifications to other parts of the ETP scaffold have revealed more nuanced effects on potency. The complexity and architectural arrangement of these molecules are key to their potent biological profiles. rsc.orgnih.gov Dimeric structures, for example, can exhibit enhanced pharmacological potency compared to their monomeric counterparts, likely due to the potential for multipoint interactions with biological targets. mdpi.com
Investigations into various ETP natural products have allowed for a direct comparison of how different substituents influence activity. The data from these studies help in understanding the role of specific functional groups. nih.gov
Table 1: Structure-Activity Relationship of Epidithiodioxopiperazine Analogs
| Structural Feature | Observation | Impact on Biological Potency | Citation |
|---|---|---|---|
| Disulfide Bridge | Required for activity; di(methylthio) congeners are inactive. | Essential | nih.gov |
| C11-Hydroxyl Group Acetylation | Potency against DU145 and A2058 cancer cell lines varies little whether the group is acetylated or not. | Minor | nih.gov |
| C3 Substituent | The nature of the substituent at the C3 position has been observed to have a minor role in activity in some assays. | Minor (in some contexts) | nih.gov |
| Dimerization | Dimeric structures can show boosted pharmacological potency compared to monomers. | Enhances Potency | mdpi.com |
| Cyclohexyl Group | In certain inhibitors of M. tuberculosis IMPDH, this group was critical for activity, forming key interactions with the target enzyme. | Critical (in specific targets) | nih.gov |
This table summarizes key findings on how different structural parts of epidithiodioxopiperazine-related compounds affect their biological activity, based on preclinical research.
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design and biological activity. numberanalytics.comzenodo.orgijpsjournal.comnih.gov Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different pharmacological and pharmacokinetic properties because they interact differently with the chiral environment of biological systems, such as enzymes and receptors. nih.govmdpi.comnih.gov
In the context of ETPs, stereochemistry plays a significant role in determining pharmacological efficacy. nih.gov The relative configuration of substituents on the complex scaffold can dramatically influence potency. For instance, the orientation of the C11-oxygen relative to the epidisulfide bridge has been shown to affect activity against cancer cell lines. A cis configuration between the C11-oxygen and the disulfide bridge resulted in a 4- to 10-fold decrease in activity compared to the trans configuration. nih.gov
Table 2: Influence of Stereochemistry on the Activity of Epidithiodioxopiperazine Analogs
| Stereochemical Factor | Observation | Impact on Pharmacological Efficacy | Citation |
|---|---|---|---|
| Absolute Configuration | Gliocladine C and its enantiomer possess similar activities against DU145 and A2058 cancer cell lines. | Not significant (for some compounds/assays) | nih.gov |
| Relative Configuration (C11-Oxygen vs. Disulfide) | A cis orientation leads to a 4-10 fold decrease in activity compared to a trans orientation. | Significant | nih.gov |
| Relative Configuration (Disulfide vs. C10b) | Diastereomers with different relative configurations at these centers show a 2-3 fold difference in potency. | Significant | nih.gov |
This table illustrates how the specific 3D arrangement of atoms (stereochemistry) in epidithiodioxopiperazine-related compounds can impact their biological effectiveness.
Q & A
Q. What are the recommended synthetic routes for 2-(3,5-dioxopiperazin-1-yl)acetic Acid, and how is purity validated?
The compound is typically synthesized via coupling reactions involving piperazine derivatives. For example, Fmoc-protected intermediates (e.g., 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid) are used to introduce functional groups while protecting reactive amines . Post-synthesis, purity is validated using HPLC (>98% purity) and spectroscopic techniques (e.g., -NMR and -NMR). Mass spectrometry (MS) confirms molecular weight alignment with theoretical values (e.g., 158.16 g/mol for related derivatives) .
Q. How does the piperazine ring’s stability influence experimental design under varying pH conditions?
The 3,5-dioxopiperazine ring is susceptible to hydrolysis under strongly acidic or basic conditions. Researchers should avoid prolonged exposure to pH < 3 or > 10 to prevent ring opening. Stability studies using UV-Vis spectroscopy or LC-MS can monitor degradation products, such as acetic acid derivatives or linear peptides .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally similar piperazine derivatives cause eye irritation (H319) and respiratory discomfort (H335). Use fume hoods, wear nitrile gloves, and employ eye protection. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for ring-closing reactions. For instance, modeling the nucleophilic attack of the piperazine nitrogen on a carbonyl group can guide solvent selection (e.g., DMF vs. THF) and catalyst use (e.g., HOBt/DCC coupling agents) .
Q. What strategies mitigate byproduct formation during the synthesis of piperazine-based analogs?
Common byproducts arise from incomplete Fmoc deprotection or oxidation of the dioxopiperazine ring. Strategies include:
Q. How does the compound interact with biological targets, and what assays validate its activity?
The acetic acid moiety enables metal chelation, making it a candidate for enzyme inhibition studies (e.g., metalloproteases). In vitro assays like fluorescence polarization or surface plasmon resonance (SPR) measure binding affinity to target proteins. For example, IC values for related compounds against MMP-9 range from 10–50 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
